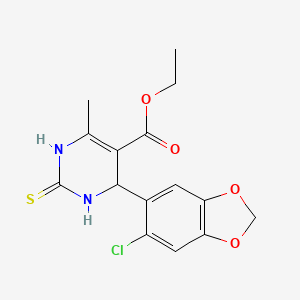![molecular formula C23H19Cl2N3O B15030909 7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B15030909.png)
7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities. The presence of dichlorophenyl and methylpyridinyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where the quinoline core is reacted with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylpyridinyl Group: The final step involves the nucleophilic substitution reaction where the dichlorophenyl-quinoline intermediate is reacted with 4-methyl-2-aminopyridine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce bromine atoms into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Brominated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of 7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure and have similar biological activities.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide also share structural similarities and biological functions.
Uniqueness
What sets 7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL apart is its unique combination of functional groups. The presence of both dichlorophenyl and methylpyridinyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C23H19Cl2N3O |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
7-[(2,6-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C23H19Cl2N3O/c1-13-10-11-26-19(12-13)28-22(20-17(24)4-3-5-18(20)25)16-9-8-15-7-6-14(2)27-21(15)23(16)29/h3-12,22,29H,1-2H3,(H,26,28) |
Clave InChI |
AUWBYGKTYGPRHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030828.png)


![2,2,2-trifluoro-1-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B15030856.png)
![5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B15030858.png)
![(6Z)-6-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15030871.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-1-benzyl-3-(1,1-bis-trifluoromethyl-propyl)-urea](/img/structure/B15030874.png)
![ethyl 2-{(4E)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15030876.png)
![3-[(2E)-2-(4-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15030885.png)
![1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15030903.png)
![3,5-diphenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B15030916.png)
![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B15030923.png)
![(7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030924.png)
![methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15030930.png)
